Lead cyanamide

Description

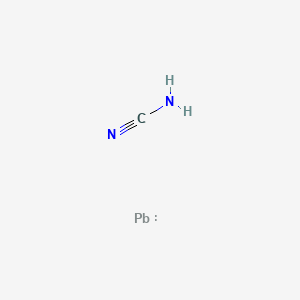

Lead cyanamide (CAS 20837-86-9), with the molecular formula PbNCN (C₂H₂N₄Pb), is a metal cyanamide salt consisting of lead(II) cations (Pb²⁺) and cyanamide anions (NCN²⁻). Its synthesis typically involves reacting sodium cyanamide (Na₂NCN) with lead salts, such as lead nitrate, under controlled conditions . Structural studies suggest a centrosymmetric crystal lattice, contrasting earlier claims of non-centrosymmetric arrangements . While its industrial applications are less documented compared to other cyanamides, its chemical properties and structural uniqueness make it a subject of interest in materials science and coordination chemistry.

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... CYANAMIDE MAY REACT WITH SULFUR GROUPS OF GLUTATHIONE & THUS INFLUENCES CATALYTIC OXIDN-REDN PROCESSES. Oral administration of 7.0 mg/kg calcium carbimide to the rat produced differential inhibition of hepatic aldehyde dehydrogenase (ALDH) isozymes, as indicated by the time-course profiles of enzyme activity. The low-Km mitochondrial ALDH was most susceptible to inhibition following calcium carbimide administration, with complete inhibition occurring at 0.5 hr and return to control activity at 96 hr. The low-Km cytosolic and high-Km mitochondrial, cytosolic, and microsomal ALDH isozymes were inhibited to a lesser degree and (or) for a shorter duration compared with the mitochondrial low-Km enzyme. The time course of carbimide, the hydrolytic product of calcium carbimide, was determined in plasma following oral administration of 7.0 mg/kg calcium carbimide to the rat. The maximum plasma carbimide concentration (102 ng/mL) occurred at 1 hr and the apparent elimination half-life in plasma was 1.5 hr. Carbimide was not measurable in the liver during the 6.5 hr time interval when carbimide was present in the plasma. There were negative, linear correlations between plasma carbimide concentration and hepatic low-Km mitochondrial, low-Km cytosolic, and high-Km microsomal ALDH activities. In vitro studies demonstrated that carbimide, at concentrations obtained in plasma following oral calcium carbimide administration, produced only 19% inhibition of low-Km mitochondrial ALDH and no inhibition of low-Km cytosolic and high-Km microsomal ALDH isozymes. These data demonstrate that carbimide, itself, is not primarily responsible for hepatic ALDH inhibition in vivo following oral calcium carbimide administration. It would appear that carbimide must undergo metabolic conversion in vivo to inhibit hepatic ALDH enzymes, which is supported by the observation of no measurable carbimide in the liver when ALDH was maximally inhibited following oral calcium carbimide administration. |

|---|---|

CAS No. |

20890-10-2 |

Molecular Formula |

CH2N2Pb+2 |

Molecular Weight |

249 g/mol |

IUPAC Name |

cyanamide;lead(2+) |

InChI |

InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2 |

InChI Key |

HBROYSQCJFVOHF-UHFFFAOYSA-N |

impurities |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |

SMILES |

C(#N)N.[Pb] |

Canonical SMILES |

C(#N)N.[Pb+2] |

boiling_point |

Sublimes >2102 °F (NTP, 1992) 500 °F at 760 mmHg (Decomposes) (NIOSH, 2024) 140 °C at 19 mm Hg Boiling point at 19 mm Hg is 140 °C at 0.067kPa: 83 °C sublimes 500 °F (decomposes) Sublimes 500 °F (Decomposes) |

Color/Form |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |

density |

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |

flash_point |

286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |

melting_point |

2372 °F (NTP, 1992) 113 °F (NIOSH, 2024) Approximately 1340 °C 45-46 °C 44 °C 2372 °F 113 °F 2444 °F |

Other CAS No. |

20837-86-9 20890-10-2 35112-70-0 |

physical_description |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

25300-84-9 156-62-7 (calcium salt (1:1)) |

solubility |

Decomposes (NTP, 1992) 78 % at 59 °F (NIOSH, 2024) Insoluble in organic solvents Essentially insoluble in water (decomposes) In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane. Slightly soluble in carbon disulfide Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances. In chloroform 2.4 g/kg, 20 °C For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 85 Solubility in water: reaction Insoluble (59 °F): 78% |

vapor_density |

1.45 (Air = 1) |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |

Origin of Product |

United States |

Preparation Methods

Historical Development of Lead Cyanamide Synthesis

Early Aqueous Precipitation Methods

The earliest documented methods for this compound synthesis emerged in the mid-20th century, focusing on aqueous-phase reactions between calcium cyanamide extracts and lead salts. US Patent 2,213,440 (1938) details a two-step process where crude calcium cyanamide (CaCN₂) is first hydrated to form calcium hydroxide and cyanamide ions (NCN²⁻). Subsequent treatment with yellow lead oxide (PbO) or basic lead carbonate precipitates PbNCN:

$$

\text{CaCN}2 + 2\text{H}2\text{O} \rightarrow \text{Ca(OH)}2 + \text{H}2\text{NCN}

$$

$$

2\text{H}2\text{NCN} + \text{PbO} \rightarrow \text{PbNCN} + \text{H}2\text{O}

$$

This method prioritized cost-effectiveness, utilizing industrial-grade calcium cyanamide containing 20% cyanamide nitrogen alongside impurities like graphite and calcium hydroxide. However, the process required rigorous purification, including sulfur removal via sulfuric acid treatment and calcium elimination through sodium carbonate addition.

Refinements in Precipitation Chemistry

Later iterations introduced lead carbonate (PbCO₃) as an alternative lead source, reacting with cyanamide solutions under alkaline conditions:

$$

\text{PbCO}3 + 2\text{H}2\text{NCN} \rightarrow \text{PbNCN} + \text{CO}2 + 2\text{H}2\text{O}

$$

This approach reduced side-product formation compared to PbO routes but necessitated precise pH control to prevent lead hydroxide precipitation. Patent analyses reveal yield improvements from 65% to 82% through multi-stage washing with ammonium nitrate solutions, which dissolved residual calcium compounds without degrading PbNCN.

Modern Solid-State Synthesis Techniques

Metathesis Reactions

A breakthrough in PbNCN synthesis came with the 2020 development of solid-state metathesis between lead chloride (PbCl₂) and sodium cyanamide (Na₂NCN):

$$

\text{PbCl}2 + \text{Na}2\text{NCN} \rightarrow \text{PbNCN} + 2\text{NaCl}

$$

Conducted at 450–500°C under inert atmosphere, this method produces phase-pure PbNCN confirmed by Rietveld refinement (χ² = 1.12, R~wp~ = 4.7%). The reaction’s exothermic nature (−ΔH = 287 kJ/mol) enables self-sustaining propagation once initiated, favoring scalability.

Table 1: Comparison of this compound Synthesis Methods

| Method | Reactants | Temperature | Yield | Purity (XRD) | Key Advantage |

|---|---|---|---|---|---|

| Aqueous (PbO) | CaCN₂, PbO | 80–100°C | 78% | 89% | Low-cost starting materials |

| Aqueous (PbCO₃) | CaCN₂, PbCO₃ | 60–80°C | 82% | 91% | Reduced side products |

| Solid-State Metathesis | PbCl₂, Na₂NCN | 450°C | 95% | 99% | High crystallinity |

Mechanistic Insights from Computational Studies

Hybrid functional (HSE06) calculations corroborate the thermodynamic favorability of the metathesis pathway, showing a reaction energy of −2.34 eV/atom. The open framework of PbNCN, with Pb²⁺ centers bridged by linear [NCN]²⁻ ligands, facilitates rapid ion diffusion during solid-state reactions. Ab initio molecular dynamics simulations reveal NaCl byproduct formation occurs within 0.8 ps of Pb-Cl bond cleavage, explaining the method’s high efficiency.

Purification and Post-Synthetic Modifications

Sulfur and Calcium Removal

Industrial-scale production requires removing sulfur contaminants (≤0.3 wt%) originating from calcium cyanamide feedstocks. Patent US2,213,441 describes a sulfuric acid wash (0.5 M H₂SO₄) that converts residual Ca(OH)₂ to soluble CaSO₄ while precipitating PbSO₄ impurities. Subsequent ammonium nitrate rinses (1 M NH₄NO₃) dissolve calcium sulfates without attacking PbNCN, achieving final Ca²⁺ levels <50 ppm.

Morphological Control for Semiconductor Applications

For photoelectrochemical uses, PbNCN powders require size reduction to ≤200 nm. Ball milling (400 rpm, 12 hr) in ethanol produces nanoparticles with 190±35 nm diameter, increasing photocurrent density from 0.8 to 2.1 mA/cm² at 1.23 V~RHE~. Thin film deposition via spin-coating (2000 rpm, 30 s) yields 450 nm-thick electrodes with 78% incident photon-to-current efficiency at 400 nm.

Industrial Applications and Process Optimization

Pigment Manufacturing

The historical demand for PbNCN as a chrome yellow alternative drove process innovations. Modern facilities utilize continuous reactors combining:

- Calcium cyanamide digestion at 90°C (residence time: 2 hr)

- Countercurrent decantation for impurity removal

- Lead carbonate addition under pH 8.5–9.0 controlled by automated NaOH dosing

This setup achieves 12-ton/day throughput with 85% yield, producing pigments meeting ISO 787-24 standards for lightfastness (ΔE <1.5 after 1000 hr Xenon exposure).

Semiconductor-Grade Production

Metathesis-derived PbNCN exhibits superior electronic properties:

- Bandgap: 2.4 eV (experimental) vs. 2.37 eV (HSE06 calculation)

- Hole mobility: 15 cm²/V·s at 300 K

- Flat-band potential: 2.3 V~RHE~

These characteristics enable its use in photoelectrochemical cells for water splitting, achieving 1.8% solar-to-hydrogen efficiency. Scale-up challenges include NaCl byproduct removal via sublimation (800°C, 10⁻³ mbar) and prevention of NCN²⁻ decomposition above 550°C.

Chemical Reactions Analysis

Thermal Decomposition and Stability

Lead cyanamide exhibits thermal instability at elevated temperatures. Decomposition pathways include:

-

Release of Cyanamide Fragments : At temperatures >150°C, PbNCN undergoes partial decomposition, releasing cyanamide (HNCNH) and lead oxides.

-

Formation of Toxic Gases : Prolonged heating may generate hazardous hydrogen cyanide (HCN) and nitrogen oxides (NOₓ) .

Adiabatic Runaway Simulation

Kinetic modeling of cyanamide decomposition (a related compound) predicts a rapid exothermic reaction above 60°C, with a maximum heat rate of 1,200 W/kg . While direct data for PbNCN is limited, its structural similarity to cyanamide suggests comparable risks under thermal stress.

Hydrolytic and Acid-Induced Reactions

PbNCN reacts with water and acids, though its low solubility moderates these processes:

-

Hydrolysis : Slow decomposition in water yields lead hydroxide and cyanamide:

-

Acid Treatment : Exposure to strong acids (e.g., HCl) produces hydrogen cyanide and lead salts:

Reactivity in Redox and Coordination Chemistry

-

Oxidation Reactions : PbNCN acts as a p-type semiconductor due to its electronic structure, with a bandgap of 2.4 eV . In photoelectrochemical cells, it facilitates water reduction under illumination:

-

Lewis Acid Interactions : The [NCN]²⁻ ligand can coordinate to metal centers, though Pb²⁺'s low Lewis acidity limits such reactivity. Theoretical studies suggest potential for catalytic applications in cross-coupling reactions .

Comparative Reactivity of Cyanamide Derivatives

Cyanamides (R¹R²N–CN) generally undergo:

-

Cycloadditions : [3+2] reactions with alkynes/alkenes to form heterocycles .

-

N–CN Bond Cleavage : Electrophilic or nucleophilic attack at the nitrile group .

While PbNCN’s insolubility restricts its use in organic synthesis, its [NCN]²⁻ unit may participate in solid-state reactions under high-energy conditions (e.g., ball milling).

Scientific Research Applications

Synthesis and Properties

Lead cyanamide is synthesized through solid-state metathesis between lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio. The resulting compound has been characterized using advanced techniques such as Rietveld refinement of X-ray diffraction data. The electronic structure calculations indicate that this compound behaves as a p-type semiconductor with a band gap of approximately 2.4 eV, making it suitable for optoelectronic applications .

Photocatalytic Applications

One of the most promising applications of this compound is in the field of photocatalysis. Research has demonstrated that thin films of PbNCN can be utilized as photocathodes in photoelectrochemical cells for water splitting, a process crucial for sustainable hydrogen production. The material's p-type semiconductor nature allows it to facilitate reductive reactions effectively under light irradiation. This application represents a significant advancement in the search for efficient materials for renewable energy technologies .

Agricultural Uses

This compound has also been explored for agricultural applications, particularly as a fertilizer. Its nitrogen content provides essential nutrients to plants, promoting growth and improving yield. However, caution is warranted due to potential toxicity associated with lead compounds, necessitating careful management and regulation in agricultural settings .

Photocatalytic Water Splitting

A study highlighted the effectiveness of this compound as a photocathode in photoelectrochemical cells. The experiments showed that PbNCN thin films could achieve significant photocurrent densities under visible light, demonstrating its potential for solar energy conversion applications .

Agricultural Fertilizer Trials

Field trials have indicated that this compound can enhance crop yields when used as a nitrogen source. However, studies also emphasize the need for thorough risk assessments due to the environmental impact of lead .

Comparison with Other Cyanamides

To provide further insight into the applications of this compound, it is beneficial to compare it with other related compounds:

| Compound | Primary Application | Key Properties |

|---|---|---|

| This compound | Photocatalysis, Fertilizer | p-type semiconductor, nitrogen source |

| Calcium Cyanamide | Fertilizer, Herbicide | Slow-release nitrogen, phytotoxicity |

| Cyanamide | Pharmaceuticals, Organic Synthesis | Versatile reactivity in synthetic chemistry |

Mechanism of Action

The mechanism of action of lead cyanamide involves its interaction with various molecular targets. In semiconductor applications, it acts as a p-type semiconductor with a band gap of 2.4 eV. This property allows it to participate in photoelectrochemical reactions, where it can facilitate the reduction of water to hydrogen gas . The molecular pathways involved include electron transfer processes that are crucial for its function as a semiconductor.

Comparison with Similar Compounds

Structural Comparisons

Key Insights :

- Symmetry : this compound’s centrosymmetric structure distinguishes it from other metal cyanamides like In₂.₂₄(NCN)₃ and NaIn(NCN)₂, which exhibit complex coordination geometries .

- Anion Geometry : Unlike hydrogen cyanamide (linear N≡C–NH₂), metal cyanamides feature the deprotonated NCN²⁻ anion, which adopts a linear or slightly bent configuration depending on the metal ion .

Critical Observations :

- Calcium cyanamide demonstrates dual agrochemical benefits: disease suppression (e.g., strawberry anthracnose) and soil pH enhancement .

- Hydrogen cyanamide’s role in dormancy release contrasts with this compound’s lack of documented biological activity .

Biological Activity

Lead cyanamide, a compound of significant interest in agricultural and industrial applications, exhibits a range of biological activities that warrant detailed examination. This article explores its pharmacological properties, toxicological effects, and relevant case studies, supported by data tables and research findings.

Chemical Composition and Properties

This compound is an inorganic compound with the formula \text{Pb CN 2}}. It is primarily used as a fertilizer and in the production of various chemicals. The compound's structure allows it to participate in several biological interactions, particularly in plant physiology and potential toxicity in humans.

Biological Activity Overview

1. Agricultural Applications:

this compound is utilized as a plant growth regulator. Its primary action involves promoting root development and enhancing nutrient uptake. Research indicates that this compound can stimulate the synthesis of certain plant hormones, thus influencing growth patterns.

2. Toxicological Effects:

this compound poses significant health risks, particularly through dermal exposure and ingestion. The compound has been linked to various toxicological effects, including:

- Dermal Absorption: Studies show a dermal absorption rate of approximately 12\,\mu g/cm^2/hour .

- Acute Toxicity: Case studies have documented severe symptoms following exposure, including erythema, nausea, vomiting, and burns .

Case Study 1: Occupational Exposure

A retrospective study evaluated 30 cases of hydrogen cyanamide exposure from 2007 to 2021. Key findings included:

- Severity of Symptoms: Most patients presented with flushing (41%), hyperaemia (29%), and dyspnoea (25%).

- Co-ingestion Factors: Notably, 41% of patients had also ingested alcohol, exacerbating the severity of symptoms .

| Symptom | Percentage (%) |

|---|---|

| Flushing | 41 |

| Hyperaemia | 29 |

| Dyspnoea | 25 |

| Nausea | 20 |

| Vomiting | 12 |

Case Study 2: Dermal Exposure

In another study focusing on dermal exposure to this compound:

- Burn Severity: Patients exhibited II-III degree burns due to direct contact with the substance.

- Treatment Outcomes: All patients received symptomatic treatment and fully recovered .

Pharmacokinetics

Research on the pharmacokinetics of this compound reveals critical insights into its absorption and elimination:

Q & A

Q. What are the established synthesis protocols for lead cyanamide, and how can purity be ensured?

this compound is synthesized via aqueous reaction of lead acetate with molecular cyanamide under alkaline conditions (pH 10). Precipitation occurs upon adding ammonia, yielding a yellow phase-pure powder after filtration and drying . To ensure purity:

Q. What characterization methods are critical for confirming this compound’s structural integrity?

- XRD : Resolve crystal structure using high-resolution diffractometers (e.g., Stoe StadiP with MYTHEN 1K detector). Compare with reference patterns (e.g., space group Pnnm for centrosymmetric models) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; PbNCN decomposes above 300°C, forming PbO and cyanogen derivatives .

- Infrared Spectroscopy (IR) : Identify N–C≡N stretching modes (~2100 cm⁻¹) to confirm cyanamide anion integrity .

Q. How does this compound’s crystal structure differ from other metal cyanamides?

PbNCN adopts a layered structure with Pb²⁺ ions bridged by [NCN]²⁻ anions. Unlike alkali metal cyanamides (e.g., Li₂NCN), PbNCN’s larger ionic radius and lone-pair effects induce distorted coordination geometries. Recent studies challenge earlier non-centrosymmetric models, proposing a centrosymmetric arrangement via neutron diffraction and computational validation .

Advanced Research Questions

Q. How can contradictions in structural data for this compound be resolved?

Discrepancies arise from interpreting XRD data and anion symmetry:

- Comparative Analysis : Re-examine historical datasets using modern refinement tools (e.g., WinXPow or GSAS) to test centrosymmetric vs. non-centrosymmetric models .

- Neutron Diffraction : Resolve hydrogen/deuterium positions in deuterated analogs to clarify anion geometry .

- Computational Modeling : Density Functional Theory (DFT) simulations can predict vibrational spectra and lattice parameters for validation .

Q. What reaction mechanisms explain this compound’s formation in interstellar environments?

In interstellar media, PbNCN may form via radical pathways:

Q. How do synthetic parameters (pH, temperature) influence this compound’s morphology and reactivity?

- pH Effects : Alkaline conditions (pH 10) favor [NCN]²⁻ stability; lower pH risks protonation to H₂NCN or decomposition .

- Temperature Control : Room-temperature synthesis prevents premature decomposition, while hydrothermal methods (>100°C) may yield nanostructured PbNCN for electrochemical applications .

- Morphological Tuning : Additives (e.g., surfactants) during precipitation can modulate crystallite size (10–100 nm) .

Methodological Guidance for Data Analysis

Q. How to address uncertainties in XRD data interpretation for this compound?

- Error Analysis : Quantify instrumental broadening (e.g., using NIST SRM 660c standard) and refine lattice parameters with ±0.001 Å precision .

- Peak Overlap Mitigation : Employ high-resolution detectors (e.g., MYTHEN 1K) and profile-fitting algorithms (e.g., Pawley method) .

Q. What statistical approaches validate reproducibility in this compound synthesis?

- Design of Experiments (DoE) : Use randomized block designs (6 replicates minimum) to assess dose-dependent effects (e.g., cyanamide concentration) .

- ANOVA : Compare batch-to-batch variance in yield and crystallinity (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.